molecular formula C₄₈H₅₄N₆O₄ B110519 1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine CAS No. 140924-50-1

1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine

Cat. No. B110519
M. Wt: 779 g/mol
InChI Key: YUCBLVFHJWOYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine" is a complex molecule that appears to be related to the phthalazine class of compounds. Phthalazines are heterocyclic compounds that have been studied for various biological activities, including the inhibition of phosphodiesterase 5 (PDE5) and selective binding to certain subtypes of the γ-aminobutyric acid-A (GABA-A) receptor .

Synthesis Analysis

The synthesis of phthalazine derivatives typically involves the introduction of various substituents to the phthalazine core to modulate the compound's biological activity. In the context of PDE5 inhibition, substituents such as cyano, nitro, and trifluoromethyl groups have been found to enhance potency . The synthesis process may involve multiple steps, including the formation of the phthalazine ring, followed by the introduction of substituents at specific positions to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is crucial in determining their interaction with biological targets. The presence of substituents at particular positions on the phthalazine ring can significantly affect the compound's binding affinity and selectivity. For instance, a (3-chloro-4-methoxybenzyl)amino group at the 4-position and certain substituents at the 6-position have been shown to increase PDE5 inhibitory activity . Similarly, modifications to the phthalazine structure have led to compounds with selective binding to GABA-A receptor subtypes .

Chemical Reactions Analysis

Phthalazine derivatives can undergo various chemical reactions depending on their substituents. These reactions can include nucleophilic substitutions, where a substituent is replaced by another group, or redox reactions, which can alter the electronic properties of the molecule. The reactivity of these compounds can be exploited to further modify their structure and enhance their biological activity or pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and drug-likeness. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, the introduction of a methoxy group can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes .

Scientific Research Applications

Potential Inhibitors for Cancer Treatment

Research has explored quinolone compounds, including derivatives similar to the specified chemical, as potential inhibitors for cancer treatment, specifically targeting aldo keto reductases (AKR1B1 & AKR1B10) in colon cancer. In-silico studies show that these compounds are chemically reactive and selective towards these targets, suggesting their potential in designing cancer treatments (Ejaz et al., 2022).

Anticonvulsant and Analgesic Agents

Compounds with structures similar to the one have been found to possess significant anticonvulsant activity against various types of seizures and also display analgesic activity. This suggests a potential role in the treatment of neurological disorders (Lata et al., 1982).

Inhibition of Vascular Endothelial Growth Factor Receptor

A class of arylphthalazines, which the chemical is part of, has been identified as inhibitors of vascular endothelial growth factor receptor II (VEGFR-2). This suggests potential therapeutic applications in targeting diseases related to abnormal angiogenesis, such as certain cancers (Duncton et al., 2006).

Potent 5HT1B Antagonists

Research has identified compounds including quinolones as potent 5HT1B antagonists, indicating their potential use in neuropsychiatric treatments. This area of study is important for developing new therapeutic agents for mental health conditions (Horchler et al., 2007).

Antimicrobial Screening

Certain derivatives of quinoline have been synthesized and screened for antibacterial and antifungal activities, showing effectiveness against different microorganisms. This highlights their potential use in developing new antimicrobial drugs (Rana et al., 2008).

properties

IUPAC Name

4-[(R)-[(2R,4R,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30+,31-,32+,43-,44-,45-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBLVFHJWOYDN-PPIALRKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CC[C@@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679582
Record name (3alpha)-6'-Methoxy-9-[(4-{[(4beta)-6'-methoxy-10,11-dihydrocinchonan-9-yl]oxy}phthalazin-1-yl)oxy]-10,11-dihydrocinchonan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine

CAS RN

140924-50-1
Record name (3alpha)-6'-Methoxy-9-[(4-{[(4beta)-6'-methoxy-10,11-dihydrocinchonan-9-yl]oxy}phthalazin-1-yl)oxy]-10,11-dihydrocinchonan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine
Reactant of Route 2
1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine
Reactant of Route 3
1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine
Reactant of Route 4
Reactant of Route 4
1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine
Reactant of Route 5
1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine
Reactant of Route 6
1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.